N,O-Didesmethyl Tramadol-d3 Hydrochloride

Mass Spectrometry Isotope Dilution Quantitative Bioanalysis

Non-deuterated analogs co-elute with the target analyte and share identical m/z, making accurate quantification impossible. Alternative isotopologues exhibit differential extraction recovery, variable ionization efficiency, and chromatographic retention-time shifts, compromising method reliability. This d3-labeled standard is the definitive internal standard, enabling precise, matrix-corrected LC-MS/MS quantification of N,O-didesmethyltramadol (M5) in plasma, whole blood, or urine. - Eliminates ion suppression/enhancement variability via perfect co-elution with the native analyte. - Achieves LOQs of 0.25-0.50 ng/g for forensic (DUID) and clinical pharmacokinetic studies. - Supplied as a neat solid with certificate of analysis; ships at ambient temperature worldwide.

Molecular Formula C14H22ClNO2
Molecular Weight 274.803
CAS No. 1261393-89-8
Cat. No. B586509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,O-Didesmethyl Tramadol-d3 Hydrochloride
CAS1261393-89-8
Synonymsrel-3-[(1R,2R)-1-Hydroxy-2-[(methyl-d3-amino)methyl]cyclohexyl]phenol Hydrochloride; _x000B_cis-(+/-)-3-[1-Hydroxy-2-[(methyl-d3-amino)methyl]cyclohexyl]phenol Hydrochloride;  Di-N,O-demethyltramadol-d3 Hydrochloride
Molecular FormulaC14H22ClNO2
Molecular Weight274.803
Structural Identifiers
SMILESCNCC1CCCCC1(C2=CC(=CC=C2)O)O.Cl
InChIInChI=1S/C14H21NO2.ClH/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11;/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3;1H/t12-,14+;/m1./s1/i1D3;
InChIKeySEBJHQKEHXABPM-FTKSRVEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,O-Didesmethyl Tramadol-d3 HCl Certified Deuterated Reference Standard


N,O-Didesmethyl Tramadol-d3 Hydrochloride (CAS 1261393-89-8) is a stable isotope-labeled analogue of the tramadol metabolite N,O-didesmethyltramadol, distinguished by the incorporation of three deuterium (D) atoms in place of hydrogen atoms on the methyl group, yielding a molecular weight of 274.80 g/mol and the molecular formula C14H19D3ClNO2 . As a deuterated reference standard, it is an essential tool for analytical chemistry and bioanalysis, specifically designed for the accurate and precise quantification of the unlabeled metabolite in complex biological matrices using mass spectrometry (MS)-based methods . This compound is supplied primarily for research and development purposes, and is not intended for clinical, diagnostic, or therapeutic use .

Product Type
Deuterated internal standard (ISTD)
Primary Workflow
Isotope dilution LC-MS/MS quantification
Target Analyte
N,O-didesmethyltramadol in biological research matrices

Why N,O-Didesmethyl Tramadol-d3 Cannot Be Substituted


In quantitative LC-MS/MS bioanalysis, the use of a non-deuterated analog or a mismatched internal standard (IS) for N,O-didesmethyltramadol introduces significant analytical error and method uncertainty. The non-deuterated form shares an identical mass-to-charge ratio (m/z) with the analyte, precluding its differentiation by the mass spectrometer and making accurate quantification impossible [1]. Alternative isotopologues, such as those labeled with different numbers or positions of deuterium atoms (e.g., tramadol-13C-D3 or O-desmethyl-cis-tramadol-D6), may exhibit divergent physiochemical properties, leading to differential recovery during sample preparation, variable ionization efficiency in the MS source (matrix effects), and distinct chromatographic retention times, thereby failing to adequately correct for analytical variability and compromising the accuracy, precision, and reliability of the assay [2] [3].

Non-deuterated analog cannot resolve
Identical mass-to-charge ratio (m/z) prevents mass spectrometer differentiation, making accurate quantification impossible without a distinct isotopic shift.
Different isotopologue may shift recovery
Alternative deuterium labeling patterns (e.g., 13C-D3 or D6 variants) can alter extraction recovery, ionization efficiency, and chromatographic retention, compromising matrix-effect correction.
Mismatched internal standard limits traceability
Using an IS intended for the parent drug or another metabolite introduces method bias; an analyte-matched deuterated IS is preferred for co-elution and reliable quantitative correction.

Quantitative Advantages of N,O-Didesmethyl Tramadol-d3


Mass Shift for Unambiguous Detection

N,O-Didesmethyl Tramadol-d3 provides a distinct mass shift of +3 Da compared to the non-deuterated metabolite, N,O-Didesmethyl Tramadol, enabling unambiguous chromatographic and mass spectrometric resolution . This isotopic labeling is a prerequisite for its use as an internal standard in isotope dilution mass spectrometry, as the non-labeled compound cannot be differentiated from the endogenous analyte by the mass analyzer [1].

Mass shift
Class-level inference
+3.01 Da from unlabeled metabolite
Enables unambiguous MS resolution for isotope dilution
Calculated from molecular formula; applicable to LC-MS/MS systems
Mass Spectrometry Isotope Dilution Quantitative Bioanalysis

Certified High Purity for Quantitative Accuracy

The compound is provided with a certified purity of ≥95% by HPLC, ensuring it meets the stringent requirements for use as a quantitative reference standard . This high level of chemical purity minimizes the risk of introducing unknown contaminants or impurities that could interfere with analyte detection, compromise calibration curves, or affect the accuracy of quantitative results in analytical methods [1].

Purity specification
Supplier specification
≥95% (HPLC)
Minimizes interference risk and supports calibration reliability
Vendor HPLC assay; purity supports quantitative standard traceability
Analytical Chemistry Reference Material Quality Control

Validated LC-MS/MS Performance in Whole Blood

A validated LC-MS/MS method for quantifying tramadol and its three main metabolites, including N,O-didesmethyltramadol, in human whole blood demonstrates the high-performance context in which a deuterated internal standard like N,O-Didesmethyl Tramadol-d3 is essential. While this specific study utilized tramadol-13C-D3 and O-desmethyl-cis-tramadol-D6 as internal standards, it establishes a performance benchmark for analogous deuterated IS use [1]. The method achieved a Limit of Quantitation (LOQ) of 0.25-0.50 ng/g for N,O-didesmethyltramadol enantiomers, repeatability of 2-6%, and an accuracy of 83-114%, with no observed matrix effects or ion suppression/enhancement [1].

Method validation context
Class-level inference
LOQ 0.25–0.50 ng/g, repeatability 2–6%, accuracy 83–114%
Demonstrates high sensitivity in whole blood research matrix
LC-MS/MS chiral method; analogous deuterated IS benchmark
Forensic Toxicology Clinical Pharmacology Method Validation

Specificity for N,O-Didesmethyltramadol Quantification

N,O-Didesmethyl Tramadol-d3 is explicitly designed and marketed for the specific quantification of the minor tramadol metabolite N,O-didesmethyltramadol (NODMT) . This is a key differentiator from other deuterated tramadol standards, such as tramadol-13C-D3, O-desmethyl-cis-tramadol-D6, or N-desmethyltramadol-d3, which are intended for the parent drug or other major metabolites (O-desmethyltramadol and N-desmethyltramadol, respectively) [1] [2]. While some studies may use a single IS for multiple analytes, best practices in bioanalysis favor the use of a co-eluting, structurally identical IS for each analyte to achieve optimal correction for matrix effects and recovery [3].

Analyte specificity
Supporting evidence
Matched to N,O-didesmethyltramadol metabolite
Ensures co-elution and matrix-effect correction for NODMT
Distinct from tramadol-D3 or O-desmethyltramadol-D6 IS
Drug Metabolism Pharmacokinetics Toxicology

Research and Industrial Applications of N,O-Didesmethyl Tramadol-d3


Forensic and Clinical Toxicology Quantification

This deuterated standard is essential for developing and validating sensitive LC-MS/MS methods to quantify the minor tramadol metabolite N,O-didesmethyltramadol in complex biological matrices such as whole blood, plasma, or urine. Its use as an internal standard is critical for achieving the high levels of accuracy, precision, and low limits of quantitation (e.g., 0.25-0.50 ng/g) required for forensic investigations (e.g., DUID) or clinical pharmacokinetic studies [1].

Pharmacokinetic and Drug Metabolism Research

Researchers studying the metabolic pathways and pharmacokinetic profiles of tramadol require an accurate means to measure the formation and elimination of N,O-didesmethyltramadol. This compound is the definitive internal standard for such investigations, allowing for the precise determination of this metabolite's concentration-time course in preclinical and clinical studies, and enabling a more complete understanding of tramadol's disposition .

Enantioselective Method Development

Given the chiral nature of tramadol and its metabolites, enantioselective analysis is crucial for understanding pharmacogenomic differences in drug response and toxicity. N,O-Didesmethyl Tramadol-d3 (as a racemic mixture) can be employed as a standard in the development and validation of chiral LC-MS/MS methods designed to separate and individually quantify the (+)- and (−)-enantiomers of N,O-didesmethyltramadol, as demonstrated in advanced analytical techniques [2].

Certified Reference Material Traceability

For analytical and toxicology laboratories operating under ISO 17025 or similar quality management systems, the use of a certified, high-purity standard like N,O-Didesmethyl Tramadol-d3 Hydrochloride (≥95% HPLC) is necessary for establishing traceability in quantitative measurements. This ensures data integrity and comparability across different studies and laboratory sites, which is a core requirement for regulatory compliance in forensic and clinical testing .

Application
Selection Property
Validation Focus
Forensic toxicology bioanalysis
Co-eluting deuterated IS for accurate quantification
Method sensitivity and matrix-effect control in research matrices
Drug metabolism & PK research
Analyte-matched IS for N,O-didesmethyltramadol
Concentration-time profile accuracy in PK models
Enantioselective method development
Racemic deuterated standard for chiral separations
Enantiomer resolution and quantitation reliability
Certified reference material traceability
High-purity certified standard (≥95% HPLC)
Traceability and inter-laboratory comparability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,O-Didesmethyl Tramadol-d3 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.